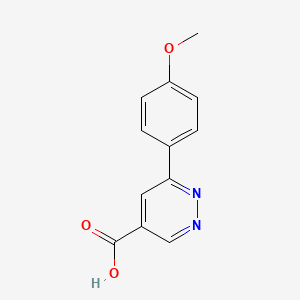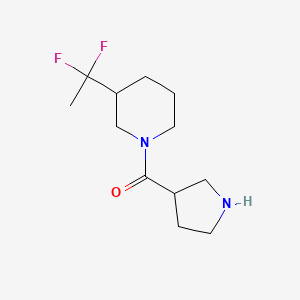
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacokinetics and Drug Metabolism
One study explores the metabolism, excretion, and pharmacokinetics of a closely related compound, a dipeptidyl peptidase IV inhibitor, which progressed to phase 3 for the treatment of type 2 diabetes. The compound was examined in rats, dogs, and humans, revealing insights into its absorption, distribution, metabolism, and excretion patterns (Sharma et al., 2012).
Synthesis of Novel Compounds
Research on synthesizing heterocycles containing both piperidine and pyridine rings addresses challenges in efficient synthesis processes. A study reported a simple and efficient method for synthesizing a compound with structural similarities, highlighting potential applications in organic synthesis (Zhang et al., 2020). Another study focused on the synthesis and structural characterization of a side product in benzothiazinone synthesis, contributing to the development of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Antimicrobial Activity
The synthesis and evaluation of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives for antimicrobial activity highlight the potential therapeutic applications of novel synthetic compounds. These derivatives showed variable and modest activity against tested bacterial and fungal strains, suggesting a path forward for further research in antimicrobial agents (Mallesha & Mohana, 2014).
Propriétés
IUPAC Name |
[3-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c1-12(13,14)10-3-2-6-16(8-10)11(17)9-4-5-15-7-9/h9-10,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRQNCUUQWNVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C2CCNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)
![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)
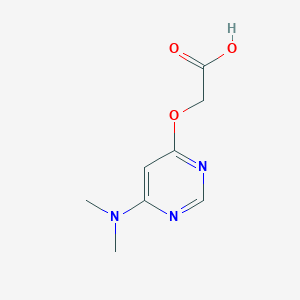
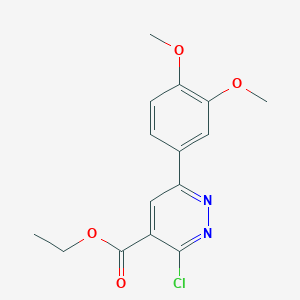

![2-(tert-butyl) 3a-methyl 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1480945.png)
![1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480946.png)
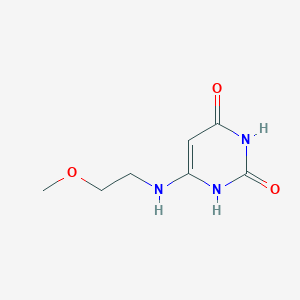
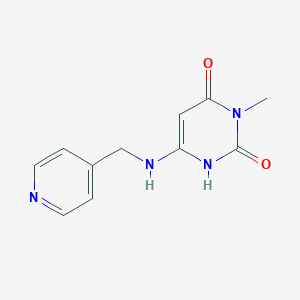
![1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480955.png)
